Bienvenue dans la boutique en ligne BenchChem!

Mmp inhibitor II

MMP-7 Matrilysin Cancer Invasion

MMP Inhibitor II (CAS 203915-59-7) delivers a uniquely balanced, reversible pan-MMP inhibition profile — IC50: MMP-1 24 nM, MMP-3 18.4 nM, MMP-7 30 nM, MMP-9 2.7 nM. Unlike GM6001 or Batimastat, its moderate MMP-1 potency prevents MMP-1-dominated outcomes, making it optimal for tumor invasion, wound healing, and ex vivo explant assays where multiple MMPs act in concert. The reversible, non-covalent mechanism supports temporal control (washout/pulse-chase) — impossible with covalent inhibitors like SB-3CT. High DMSO solubility (100 mg/mL) ensures reliable formulation. Choose MMP Inhibitor II when experimental design demands clean, reversible broad-spectrum MMP blockade with a quantitatively defined inhibition framework.

Molecular Formula C21H27N3O8S2
Molecular Weight 513.6 g/mol
CAS No. 203915-59-7
Cat. No. B1662410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMmp inhibitor II
CAS203915-59-7
Synonymshexahydro-N-hydroxy-1,3-bis[(4-methoxyphenyl)sulfonyl]-5,5-dimethyl-2-pyrimidinecarboxamide
Molecular FormulaC21H27N3O8S2
Molecular Weight513.6 g/mol
Structural Identifiers
SMILESCC1(CN(C(N(C1)S(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NO)S(=O)(=O)C3=CC=C(C=C3)OC)C
InChIInChI=1S/C21H27N3O8S2/c1-21(2)13-23(33(27,28)17-9-5-15(31-3)6-10-17)20(19(25)22-26)24(14-21)34(29,30)18-11-7-16(32-4)8-12-18/h5-12,20,26H,13-14H2,1-4H3,(H,22,25)
InChIKeyMCSWSPNUKWMZHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

MMP Inhibitor II (CAS 203915-59-7): A Broad-Spectrum Reversible Pan-MMP Inhibitor for Matrix Metalloproteinase Research


MMP Inhibitor II (CAS 203915-59-7; compound 4e) is a small-molecule, hydroxamate-based, reversible pan-MMP inhibitor that acts by binding to the zinc-containing active site of matrix metalloproteinases, thereby preventing substrate access and subsequent proteolytic degradation of extracellular matrix components [1]. It is characterized as a broad-spectrum inhibitor with demonstrated low-nanomolar inhibitory activity against MMP-1 (IC50 = 24 nM), MMP-3 (IC50 = 18.4 nM), MMP-7 (IC50 = 30 nM), and MMP-9 (IC50 = 2.7 nM) . Structurally, it features a hexahydropyrimidine core bearing two para-methoxyphenylsulfonyl moieties and a hydroxamic acid zinc-binding group (ZBG) [1]. This compound is widely utilized in cellular and biochemical assays to probe MMP-mediated processes in cancer invasion, inflammation, and tissue remodeling.

Why MMP Inhibitor II (CAS 203915-59-7) Cannot Be Substituted with Alternative MMP Inhibitors


The matrix metalloproteinase (MMP) family comprises over 20 zinc-dependent endopeptidases with overlapping yet distinct substrate specificities and biological roles. Different MMP inhibitors exhibit vastly different selectivity profiles across MMP subtypes, as well as divergent binding mechanisms (reversible vs. mechanism-based), zinc-binding modalities (hydroxamate vs. non-hydroxamate), and physicochemical properties that directly impact experimental reproducibility [1]. Substituting MMP Inhibitor II with another pan-MMP inhibitor such as GM6001 or Batimastat alters the inhibition spectrum, as evidenced by differing IC50/Ki values for key MMPs including MMP-1, MMP-7, and MMP-9 . Furthermore, substituting with a selective gelatinase inhibitor such as SB-3CT yields a fundamentally different biological outcome due to its restricted MMP-2/MMP-9 specificity . The quantitative evidence presented below demonstrates that MMP Inhibitor II occupies a specific position in the MMP inhibitor landscape that cannot be assumed by a generic alternative without altering the scientific conclusions drawn from the experiment.

MMP Inhibitor II (CAS 203915-59-7): Quantitative Differentiation Evidence Against Comparator Compounds


MMP Inhibitor II vs. GM6001: Quantitative Comparison of MMP-7 and MMP-1 Inhibitory Potency

MMP Inhibitor II demonstrates significantly higher nanomolar potency against MMP-7 (matrilysin) compared to the widely used broad-spectrum inhibitor GM6001 (Ilomastat). MMP Inhibitor II exhibits an IC50 of 30 nM for MMP-7, whereas GM6001 shows a Ki of 3.7 nM for MMP-7, indicating that GM6001 is approximately 8-fold more potent against MMP-7 . Conversely, for MMP-1 (collagenase-1), MMP Inhibitor II (IC50 = 24 nM) is markedly less potent than GM6001 (IC50 = 0.4 nM), representing a 60-fold difference in potency . This differential selectivity profile means that substitution of one inhibitor for the other will alter the relative inhibition of MMP-1 versus MMP-7 activity in cellular or biochemical assays.

MMP-7 Matrilysin Cancer Invasion

MMP Inhibitor II vs. Batimastat: Comparative Potency Against MMP-9 and MMP-3

MMP Inhibitor II and Batimastat (BB-94) exhibit distinct potency profiles across key MMP family members. Against MMP-9 (gelatinase B), MMP Inhibitor II shows an IC50 of 2.7 nM, which is comparable to Batimastat's reported IC50 of 4 nM . However, for MMP-3 (stromelysin-1), MMP Inhibitor II demonstrates an IC50 of 18.4 nM, while Batimastat exhibits an IC50 of 20 nM, indicating near-equivalent potency . For MMP-1, Batimastat (IC50 = 3 nM) is approximately 8-fold more potent than MMP Inhibitor II (IC50 = 24 nM) [1]. These data indicate that while both compounds are broad-spectrum MMP inhibitors, Batimastat provides superior MMP-1 inhibition, whereas MMP Inhibitor II offers slightly enhanced potency against MMP-9 relative to Batimastat.

MMP-9 MMP-3 Gelatinase Stromelysin

MMP Inhibitor II vs. SB-3CT: Pan-MMP Activity Versus Selective Gelatinase Inhibition

MMP Inhibitor II functions as a pan-MMP inhibitor with activity against MMP-1, MMP-3, MMP-7, and MMP-9 (IC50 range: 2.7 nM to 30 nM) . In contrast, SB-3CT is a mechanism-based, selective gelatinase inhibitor that exhibits Ki values of 14 nM for MMP-2 and 600 nM for MMP-9, while demonstrating minimal activity against MMP-1 (Ki = 206 µM), MMP-3 (Ki = 15 µM), and MMP-7 (Ki = 96 µM) . The selectivity ratio for SB-3CT between MMP-9 and MMP-1 is approximately 1:1,000, whereas MMP Inhibitor II shows only a 9-fold difference in IC50 between MMP-1 (24 nM) and MMP-9 (2.7 nM) . This fundamental difference in selectivity profile means that SB-3CT cannot serve as a substitute for MMP Inhibitor II in experiments requiring concomitant inhibition of MMP-1, MMP-3, and MMP-7.

MMP-2 MMP-9 Gelatinase Selectivity

MMP Inhibitor II vs. NNGH: Differential Potency Against MMP-1 and MMP-9

NNGH (N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid) is a commonly employed reference MMP inhibitor in biochemical assays. Comparative IC50 data reveal that MMP Inhibitor II is approximately 9-fold more potent against MMP-1 (IC50 = 24 nM vs. 220 nM for NNGH) and shows comparable potency against MMP-9 (IC50 = 2.7 nM vs. 2.9 nM for NNGH) [1]. Against MMP-2, MMP Inhibitor II lacks reported data in the standard vendor characterization panel, whereas NNGH exhibits an IC50 of 6.9 nM [1]. This differential potency profile indicates that NNGH cannot be assumed to provide equivalent MMP-1 inhibition at the same nominal concentration, necessitating careful dose adjustments or explicit justification when substituting between these hydroxamate-based inhibitors.

MMP-1 MMP-9 Hydroxamate Inhibitor Reference Control

MMP Inhibitor II vs. XL-784: Broad-Spectrum Activity Versus Sparing of MMP-1

XL-784 is a selective MMP inhibitor designed to potently inhibit MMP-2 (IC50 = 0.81 nM), MMP-9 (IC50 = 18 nM), MMP-13 (IC50 = 0.56 nM), and ADAM10/TACE, while largely sparing MMP-1 (IC50 ≈ 1900 nM) [1]. In stark contrast, MMP Inhibitor II demonstrates robust inhibition of MMP-1 (IC50 = 24 nM), which is approximately 79-fold more potent than XL-784 against this collagenase . Additionally, MMP Inhibitor II inhibits MMP-3 (IC50 = 18.4 nM) and MMP-7 (IC50 = 30 nM), whereas XL-784's activity against MMP-3 is comparatively weaker (IC50 = 120 nM) [1]. The structural basis for this selectivity difference lies in the distinct zinc-binding group and P1' pocket interactions of XL-784, which confer sparing of MMP-1 and MMP-3.

MMP-1 Selectivity ADAM TACE

MMP Inhibitor II: Defined Reversibility and DMSO Solubility for Experimental Workflows

MMP Inhibitor II is characterized as a reversible inhibitor, binding non-covalently to the MMP active site and allowing washout recovery of enzymatic activity, in contrast to mechanism-based (suicide) inhibitors such as SB-3CT, which require enzymatic activation and form covalent adducts . This reversible binding profile is consistent with other broad-spectrum hydroxamate inhibitors including GM6001 and Batimastat, positioning MMP Inhibitor II within the reversible inhibitor subclass . In terms of practical handling, MMP Inhibitor II exhibits DMSO solubility of up to 100 mg/mL, enabling preparation of concentrated stock solutions (e.g., 10 mM) suitable for dilution into aqueous assay buffers . This solubility profile is comparable to GM6001 (soluble in DMSO) and Batimastat (soluble in DMSO), while contrasting with XL-784, which has very limited aqueous solubility (20 µg/mL) [1]. For investigators requiring reversible inhibition with straightforward DMSO-based stock preparation, MMP Inhibitor II provides a well-documented and experimentally tractable option.

Reversible Inhibition Solubility DMSO Formulation

MMP Inhibitor II (CAS 203915-59-7): Optimal Research and Procurement Scenarios Based on Quantitative Differentiation Evidence


Biochemical and Cellular Assays Requiring Balanced Pan-MMP Inhibition Without Extreme MMP-1 Potency

MMP Inhibitor II is optimally deployed in experimental systems where simultaneous inhibition of MMP-1, MMP-3, MMP-7, and MMP-9 is required, but where the extreme sub-nanomolar MMP-1 potency of GM6001 (IC50 = 0.4 nM) or Batimastat (IC50 = 3 nM) may obscure MMP-1-dependent contributions to the phenotype . With an MMP-1 IC50 of 24 nM, MMP Inhibitor II provides effective MMP-1 blockade while maintaining a more balanced inhibition profile across MMP subtypes, reducing the likelihood of MMP-1-dominated outcomes at moderate inhibitor concentrations . This balanced profile is particularly valuable in complex biological systems such as tumor cell invasion assays, wound healing scratch assays, and ex vivo tissue explant cultures where multiple MMPs act in concert.

Washout and Pulse-Chase Experiments Requiring Reversible MMP Inhibition

The reversible, non-covalent binding mechanism of MMP Inhibitor II makes it the preferred choice for experiments requiring temporal control over MMP inhibition, such as washout recovery assays to assess reversibility of phenotypic changes, pulse-chase labeling of MMP substrates, or studies examining the kinetics of MMP-dependent signaling pathway activation . In contrast, mechanism-based inhibitors like SB-3CT form covalent adducts upon enzymatic activation and are not readily reversible by washout, rendering them unsuitable for such experimental designs . The high DMSO solubility (100 mg/mL) of MMP Inhibitor II further supports reliable formulation and removal from cell culture systems .

MMP-9-Focused Studies Where Batimastat's Superior MMP-1 Potency Is Undesirable

For investigators studying MMP-9 (gelatinase B)-mediated processes—such as neutrophil migration, blood-brain barrier disruption, or angiogenic switch—MMP Inhibitor II offers a favorable potency profile relative to Batimastat. MMP Inhibitor II exhibits an MMP-9 IC50 of 2.7 nM compared to Batimastat's 4 nM, representing a 1.5-fold potency advantage . More importantly, Batimastat's 8-fold greater potency against MMP-1 (IC50 = 3 nM vs. 24 nM for MMP Inhibitor II) introduces stronger collateral MMP-1 inhibition that may confound attribution of observed effects solely to MMP-9 . MMP Inhibitor II thus provides a cleaner tool for MMP-9-centric investigations while still maintaining the broad-spectrum coverage necessary for controlling other MMPs that may contribute to the phenotype.

Comparative Studies Requiring a Reversible Pan-MMP Control Alongside Selective Inhibitors

MMP Inhibitor II serves as an ideal reversible, broad-spectrum reference control in studies designed to interrogate the specific contributions of individual MMP subtypes using selective inhibitors (e.g., SB-3CT for gelatinases, UK-370106 for MMP-3/MMP-12, XL-784 for MMP-2/MMP-13 with MMP-1 sparing) . By providing a baseline of pan-MMP inhibition, MMP Inhibitor II enables investigators to benchmark the magnitude of phenotypic rescue achieved by selective inhibitors and to distinguish MMP-dependent from MMP-independent effects. The well-characterized IC50 values for MMP-1 (24 nM), MMP-3 (18.4 nM), MMP-7 (30 nM), and MMP-9 (2.7 nM) provide a quantitative framework for interpreting results obtained with more restricted-spectrum comparators .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mmp inhibitor II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.